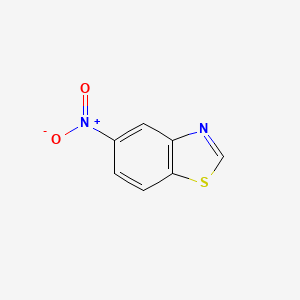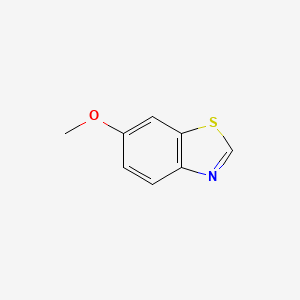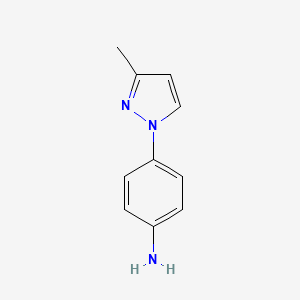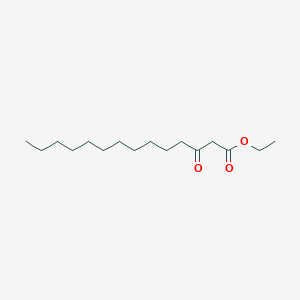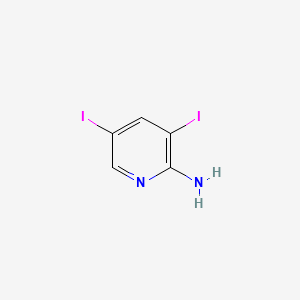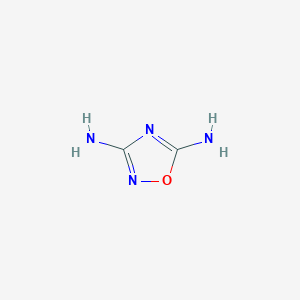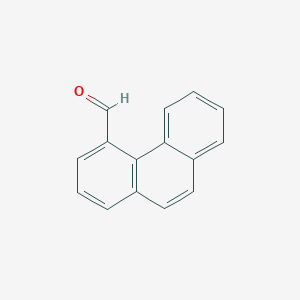
Phenanthrene-4-carbaldehyde
Overview
Description
Phenanthrene-4-carbaldehyde is an organic compound with the molecular formula C15H10O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings this compound is characterized by the presence of an aldehyde functional group at the fourth position of the phenanthrene ring system
Mechanism of Action
Target of Action
Phenanthrene-4-carbaldehyde is a specialty product used in proteomics research
Mode of Action
For instance, some phenanthrene derivatives have been identified as potential topoisomerase II inhibitors . Topoisomerase II is an enzyme that alters the topologic states of DNA during transcription, playing a crucial role in cell cycle progression and, therefore, is a target for many anticancer drugs.
Biochemical Pathways
Phenanthrene, a polycyclic aromatic hydrocarbon, can undergo various biochemical transformations. For instance, Panicum miliaceum, a type of millet, has been shown to degrade phenanthrene through a pathway involving three significant benzene ring cleavage steps . Similarly, the strain Alcaligenes ammonioxydans has been found to degrade phenanthrene at a rate constant of 0.0181/day . .
Result of Action
Phenanthrene derivatives have been studied for their cytotoxic properties . For instance, certain phenanthrene derivatives have shown promising cytotoxicity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of phenanthrene using the Vilsmeier-Haack reaction. In this method, phenanthrene is treated with a mixture of phosphorus oxychloride and dimethylformamide, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. Industrial production would likely involve optimizing the Vilsmeier-Haack reaction or other formylation methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form phenanthrene-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form phenanthrene-4-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Phenanthrene-4-carboxylic acid.
Reduction: Phenanthrene-4-methanol.
Substitution: Nitro-phenanthrene-4-carbaldehyde, bromo-phenanthrene-4-carbaldehyde.
Scientific Research Applications
Phenanthrene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It serves as a probe in studying the interactions of aromatic aldehydes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Phenanthrene-4-carbaldehyde can be compared with other similar compounds, such as:
Phenanthrene-9-carbaldehyde: Another aldehyde derivative of phenanthrene, differing in the position of the aldehyde group.
Anthracene-9-carbaldehyde: An aldehyde derivative of anthracene, a structural isomer of phenanthrene.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
Uniqueness: this compound is unique due to its specific position of the aldehyde group on the phenanthrene ring system, which influences its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to other aldehyde derivatives.
Properties
IUPAC Name |
phenanthrene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCNJUBMFWRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305885 | |
| Record name | phenanthrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41498-43-5 | |
| Record name | 4-Phenanthrenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenanthrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
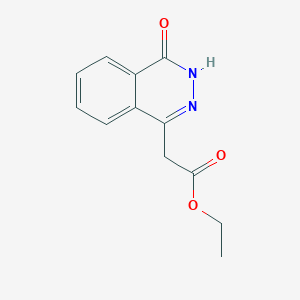

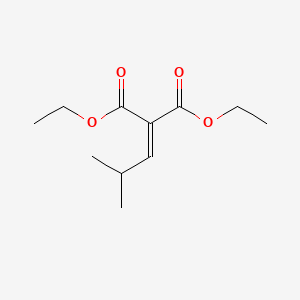
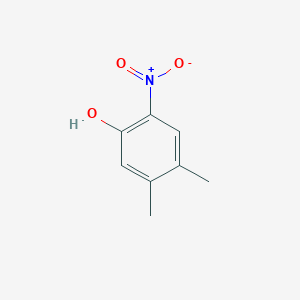
![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B1296498.png)

